3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-[4-(Benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a pyrazole-carbohydrazide derivative characterized by a benzyloxy-substituted phenyl ring at the pyrazole C3 position and a (5-bromo-2-hydroxyphenyl)methylene hydrazide group at the N’ position. Its structure combines a planar pyrazole core with conjugated aromatic and hydrazone moieties, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) critical for biological activity . The bromine atom at C5 of the hydroxyphenyl group enhances hydrophobicity and steric bulk, while the hydroxyl group facilitates hydrogen bonding.
Properties
Molecular Formula |
C24H19BrN4O3 |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19BrN4O3/c25-19-8-11-23(30)18(12-19)14-26-29-24(31)22-13-21(27-28-22)17-6-9-20(10-7-17)32-15-16-4-2-1-3-5-16/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
OLFVGPORIHJEHD-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the pyrazole intermediate: The next step involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate and ethyl acetoacetate to form the pyrazole intermediate.
Formation of the final compound: The final step involves the condensation of the pyrazole intermediate with 5-bromo-2-hydroxybenzaldehyde in the presence of an acid catalyst to form 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide.
Chemical Reactions Analysis
3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents such as sodium azide or potassium thiocyanate to form azides or thiocyanates.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anti-inflammatory or anticancer agents.
Industry: While not widely used in industrial applications, the compound’s potential as a precursor for more complex molecules could make it valuable in specialized chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not well-documented. its structure suggests that it may interact with biological targets such as enzymes or receptors. The presence of the benzyloxy and bromo-hydroxyphenyl groups indicates potential for hydrogen bonding and hydrophobic interactions, which could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Compound A with structurally analogous pyrazole-carbohydrazides, focusing on substituent effects, physicochemical properties, and pharmacological activities.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Br, Cl): Bromine in Compound A and its analogs (e.g., ) enhances binding to hydrophobic pockets in enzymes or receptors. Electron-Donating Groups (OCH₃, OH): Methoxy groups in improve metabolic stability by resisting oxidative degradation. Hydroxyl groups in Compound A and facilitate interactions with polar residues (e.g., serine, tyrosine) in active sites .
Steric and Solubility Considerations :
- The benzyloxy group in Compound A and contributes to high molecular weight (~450–500 g/mol), which may limit bioavailability. However, smaller substituents (e.g., ethoxy in ) enhance solubility without compromising activity.
- Methyl groups (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
Pharmacological Performance: Analogs with 4-methoxybenzylidene or 4-dimethylaminobenzylidene groups (e.g., ) exhibit superior antinociceptive activity (44.83% inhibition at 100 mg/kg) compared to Compound A, likely due to enhanced electron-donating capacity . Compound A’s bromine atom may confer anti-inflammatory properties, as seen in structurally related triazole-pyrazole hybrids .
Synthetic and Analytical Methods :
- Most analogs, including Compound A , are synthesized via condensation of pyrazole carbohydrazides with substituted benzaldehydes .
- Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms the (E)-configuration of the hydrazone moiety, critical for maintaining planar geometry and bioactivity .
Biological Activity
The compound 3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic molecule that belongs to the class of hydrazone derivatives. This compound features a pyrazole core, which is known for its diverse biological activities, including potential applications in medicinal chemistry. The presence of multiple functional groups in its structure suggests significant potential for interactions with biological targets, making it an interesting candidate for further research.
Structural Characteristics
The molecular formula of the compound is . Its structure includes:
- Pyrazole core : A five-membered ring with two adjacent nitrogen atoms.
- Benzyloxy group : Enhances hydrophobic interactions and may influence biological activity.
- Bromo-hydroxyphenyl moiety : This group may contribute to the compound's pharmacological properties through hydrogen bonding and other interactions.
Table 1: Structural Features of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[4-(benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide | Structure | Contains an indole moiety instead of a bromo-hydroxyphenyl group. |
| 3-[4-(benzyloxy)phenyl]-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide | Structure | Features a pyridine ring, potentially altering biological properties. |
| N'-((E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | Structure | Incorporates a naphthyl group, enhancing hydrophobic interactions. |
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have demonstrated up to 85% inhibition of TNF-α at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
- Anticancer : The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been evaluated for their effectiveness against various cancer cell lines, indicating that modifications in the pyrazole structure can lead to enhanced anticancer activity .
- Antimicrobial : Some derivatives have shown promising results against bacterial strains and tuberculosis, with certain compounds exhibiting significant inhibition rates against Mycobacterium tuberculosis .
Case Studies
- Anti-inflammatory Activity : In vivo studies using carrageenan-induced rat paw edema models demonstrated that certain pyrazole derivatives exhibited potent anti-inflammatory effects, significantly reducing edema compared to controls .
- Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines (e.g., TK-10 and HT-29). Some exhibited moderate cytotoxicity, suggesting that structural modifications can enhance their efficacy .
- Antimicrobial Screening : Compounds were screened against multiple bacterial strains, showing varying degrees of activity. For example, one derivative demonstrated over 90% inhibition against specific bacterial strains at low concentrations .
The biological activity of this compound may involve:
- Interaction with Enzymes : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer progression.
- Receptor Binding : The presence of functional groups allows for potential binding to various biological receptors, influencing cellular signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
